physicochemical properties of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol
physicochemical properties of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol
An In-Depth Technical Guide to the Physicochemical Properties of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol
Introduction
[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol is a heterocyclic organic compound featuring a central phenyl ring linking a 2,5-dimethylpyrrole moiety to a hydroxymethyl group. This molecular architecture makes it a valuable scaffold in medicinal chemistry and materials science. The pyrrole ring is a common motif in biologically active compounds, and its N-phenyl substitution allows for diverse functionalization, influencing the molecule's overall steric and electronic properties.[1] The benzylic alcohol group provides a reactive handle for further synthetic transformations and can participate in hydrogen bonding, a critical interaction in biological systems.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core , outlines robust experimental protocols for their determination, and discusses the implications of these properties in a research and development context. The causality behind experimental choices and the self-validating nature of the protocols are emphasized to ensure scientific integrity and practical utility.
Chemical Identity and Molecular Structure
A precise understanding of the compound's identity is the foundation for all subsequent physicochemical analysis.
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IUPAC Name: [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol
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Molecular Weight: 201.26 g/mol [3]
The molecule's structure consists of three key functional domains: the electron-rich 2,5-dimethylpyrrole ring, the rigid phenyl linker, and the polar benzylic alcohol.
Caption: 2D Structure of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol.
Core Physicochemical Properties
The interplay of the molecule's functional groups dictates its physical properties, which are critical predictors of its behavior in both chemical and biological systems. The following table summarizes these key parameters.
| Property | Value | Method | Rationale & Significance |
| Melting Point (°C) | Solid at room temperature; Estimated > 90 °C | Based on analogs like 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine (93-94 °C).[4] | Indicates purity and lattice energy. A sharp melting range is a primary indicator of a pure compound. Important for formulation and stability studies. |
| Boiling Point (°C) | Decomposes before boiling at atmospheric pressure. | N/A | High molecular weight and polar -OH group lead to strong intermolecular forces, favoring decomposition over boiling. |
| Aqueous Solubility | Insoluble / Very Sparingly Soluble | Predicted based on parent 2,5-dimethyl-1H-pyrrole's insolubility.[5] | The large, nonpolar pyrrole-phenyl scaffold dominates the small polar alcohol group, limiting aqueous solubility. Critical for bioavailability and formulation. |
| Organic Solubility | Soluble in Methanol, Ethanol, DMSO, Chloroform | Predicted based on general principles of "like dissolves like". | The organic backbone allows for favorable interactions with common polar organic solvents, which is essential for synthesis, purification, and analytical characterization. |
| pKa | ~15-16 (Alcohol -OH); ~ -3.8 (Pyrrole N, conjugate acid) | Estimated from benzylic alcohols and pyrrole literature.[1] | The alcohol is weakly acidic. The pyrrole nitrogen is non-basic as its lone pair is part of the aromatic system. Ionization state affects solubility and target binding. |
| LogP (Octanol/Water) | Estimated > 3 | Based on the molecular structure (high carbon/heteroatom ratio). | Indicates high lipophilicity. This property is a key determinant of membrane permeability, ADME properties, and potential for off-target effects. |
Spectroscopic and Analytical Profile
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The expected data are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons (phenyl): Two doublets are expected in the ~7.2-7.5 ppm range, integrating to 2H each, corresponding to the AA'BB' system of the para-substituted benzene ring.
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Pyrrole Protons: A singlet at ~5.8-6.0 ppm, integrating to 2H.[4]
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Methylene Protons (-CH₂OH): A singlet or doublet (if coupled to OH) at ~4.6-4.8 ppm, integrating to 2H.
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Hydroxyl Proton (-OH): A broad singlet, typically between 1.5-5.0 ppm (position is concentration and solvent dependent), integrating to 1H.
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Methyl Protons (-CH₃): A sharp singlet at ~2.0-2.2 ppm, integrating to 6H.[4]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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IR (Infrared) Spectroscopy:
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O-H Stretch: A broad, prominent band around 3200-3500 cm⁻¹, characteristic of the alcohol hydroxyl group.
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C-H Stretch (Aromatic/Aliphatic): Sharp peaks between 2850-3100 cm⁻¹.
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C=C Stretch (Aromatic/Pyrrole): Multiple sharp bands in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): A peak at m/z = 201.1154 (for the exact mass of C₁₃H₁₅NO). The nominal mass peak will be at m/z = 201.
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Key Fragmentation: A prominent fragment corresponding to the loss of the hydroxymethyl group ([M-31]⁺) at m/z = 170 is expected, representing the stable N-aryl pyrrole cation.
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Synthesis and Characterization Protocols
The acquisition of a pure sample is a prerequisite for accurate physicochemical characterization. The most logical synthetic route is the Paal-Knorr synthesis.
Protocol: Synthesis via Paal-Knorr Reaction
This protocol describes the condensation of a primary amine with a 1,4-dicarbonyl compound to form the pyrrole ring.[4][6]
Causality: The Paal-Knorr reaction is chosen for its efficiency, high yields, and operational simplicity in forming 2,5-disubstituted pyrroles. Acetic acid serves as both a solvent and a catalyst to facilitate the cyclization and dehydration steps.
Caption: Workflow for the Paal-Knorr synthesis of the target compound.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 4-aminobenzyl alcohol (1.0 eq) in glacial acetic acid (5-10 mL per gram of amine), add 2,5-hexanedione (1.1 eq).
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Heating: Stir the reaction mixture at 40-50°C for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting amine is consumed.
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Workup: Cool the mixture to room temperature and pour it into a beaker containing cold water (40-50 mL).
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (EtOAc) (3 x 20 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol.
Protocol: Determination of Melting Point
Causality: This protocol provides a definitive measure of the compound's melting range, a critical indicator of purity. Impurities typically depress and broaden the melting point.
Caption: Experimental workflow for melting point determination.
Step-by-Step Methodology:
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Sample Preparation: Ensure the synthesized compound is completely dry and free of solvent. Finely powder a small amount.
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Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap the sealed end on a hard surface to pack the solid to a height of 2-3 mm.[7]
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Measurement: Place the capillary tube in a calibrated melting point apparatus.
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Heating: Heat rapidly to a temperature approximately 15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
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Observation: Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the last crystal melts. The melting range is reported as T₁-T₂. For a pure compound, this range should be narrow (< 2°C).
Protocol: Determination of LogP (Shake-Flask Method)
Causality: This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, providing the gold-standard value for lipophilicity (LogP).[8] This is essential for predicting ADME properties.
Caption: Workflow for LogP determination via the shake-flask method.
Step-by-Step Methodology:
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Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them overnight and then separating the layers. This prevents volume changes during the experiment.
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Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the pre-saturated n-octanol.
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Partitioning: In a glass vial, combine 1 mL of the pre-saturated n-octanol stock solution with 1 mL of the pre-saturated PBS.
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Equilibration: Seal the vial and shake or vortex it at a constant temperature for a set period (e.g., 4 hours) to allow partitioning to reach equilibrium.[8]
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Phase Separation: Centrifuge the vial at high speed to ensure complete separation of the two phases.[8]
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Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol ([C]octanol) and aqueous ([C]aqueous) layers using a suitable analytical method like UV-Vis spectroscopy or LC-MS.
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Calculation: Calculate the partition coefficient as P = [C]octanol / [C]aqueous. The final value is expressed as LogP = log₁₀(P).
Conclusion
[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol is a lipophilic, solid compound with poor aqueous solubility but good solubility in common organic solvents. Its structure is readily confirmed by standard spectroscopic techniques (NMR, IR, MS). The presence of the benzylic alcohol provides a key site for hydrogen bonding and further chemical modification, while the N-aryl-2,5-dimethylpyrrole core constitutes a rigid, hydrophobic scaffold. A comprehensive understanding and experimental validation of these physicochemical properties are indispensable for any researcher aiming to utilize this compound in drug design, materials science, or synthetic chemistry, as they fundamentally govern its behavior from the reaction flask to complex biological systems.
References
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Look Chemical. (n.d.). Best 2,5-Dimethyl-1H-pyrrole CAS 625-84-3. Retrieved from [Link]
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Shornikov, D. V., et al. (2021). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. Retrieved from [Link]
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Journal of the University of Chemical Technology and Metallurgy. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
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Molport. (n.d.). [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dimethylpyrrole. Retrieved from [Link]
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PubChem. (n.d.). [4-(1H-Pyrrol-1-yl)phenyl]methanol. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). A mild and efficient method for the synthesis of pyrroles using MIL-53(Al) as a catalyst under solvent-free sonication. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dimethyl-1-phenylpyrrole. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Retrieved from [Link]
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The American Journal of Medical Sciences and Pharmaceutical Research. (2024). TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. Retrieved from [Link]
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Fisher Scientific. (n.d.). [3-(1H-Pyrrol-1-yl)phenyl]methanol, 97%, Thermo Scientific. Retrieved from [Link]
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